1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-
Description
Table 1: Key Nomenclature and Isomeric Data
Crystallographic Analysis of the Pyrrolo[2,3-b]pyridine Core
The unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) exhibits a planar bicyclic structure with bond lengths characteristic of aromatic systems. X-ray diffraction studies reveal:
- Pyridine ring C-N bond length: 1.337 Å
- Pyrrole ring C-N bond length: 1.370 Å
- Inter-ring fusion bond (C2-C3): 1.418 Å
In crystalline form, 7-azaindole forms tetrameric clusters via N-H···N hydrogen bonds between the pyrrole NH and pyridine nitrogen atoms, creating an S4-symmetric arrangement. For the 1-(cyclopropylmethyl) derivative, crystallographic data remain unreported, but computational models predict:
- Retention of core planarity due to aromatic stabilization
- Slight distortion (~5°) in the dihedral angle between the pyrrole and pyridine rings due to steric effects from the substituent
The cyclopropylmethyl group introduces steric bulk that may disrupt the hydrogen-bonded networks seen in the parent compound, potentially altering crystal packing motifs.
Conformational Dynamics of the Cyclopropylmethyl Substituent
The cyclopropylmethyl group exhibits constrained rotational freedom due to the rigid cyclopropane ring and its attachment to the pyrrole nitrogen. Key conformational features include:
Cyclopropane Ring Geometry :
Methylene Linker Dynamics :
Electronic Effects :
Table 2: Computed Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Rotatable Bonds | 2 (methylene linker) | PubChem 2.1 |
| XLogP3 | 1.9 | XLogP3 3.0 |
| Dipole Moment | 2.1 Debye | DFT (B3LYP/6-31G*) |
| Torsional Barrier (CH2) | 7.8 kcal/mol | Molecular Mechanics |
The conformational rigidity imposed by the cyclopropane ring may enhance binding selectivity in molecular recognition processes, though pharmacological studies fall outside this structural analysis.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2 |
InChI Key |
UZYCHXSNBMOGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 1-(cyclopropylmethyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1H-Pyrrolo[2,3-b]pyridine derivatives are characterized by a bicyclic structure that includes a pyrrole and a pyridine moiety. The specific compound 1-(cyclopropylmethyl)- adds a cyclopropylmethyl group to this framework, which may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that various derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit notable anticancer properties. For instance, a series of these compounds have been evaluated for their cytotoxic effects against different cancer cell lines. The results indicate that certain derivatives possess IC50 values in the low micromolar range, suggesting potent activity against cancer cells.
- Case Study : A study conducted on pyrrolo[2,3-b]pyridine derivatives revealed that compounds with specific substituents exhibited significant cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are critical in signaling pathways associated with cancer progression. For example, studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can selectively inhibit the activity of tyrosine kinases involved in tumor growth.
- Research Findings : Inhibitory assays demonstrated that these compounds can effectively block kinase activity at nanomolar concentrations, indicating their potential as targeted therapies in oncology .
Antimycobacterial Activity
In addition to anticancer properties, some derivatives have shown promise as antimycobacterial agents. The activity against Mycobacterium tuberculosis has been assessed, with certain compounds exhibiting MIC values below 0.15 µM.
- Study Results : Derivatives with specific functional groups were found to significantly inhibit the growth of M. tuberculosis, highlighting their potential for treating tuberculosis .
The biological activity of 1H-Pyrrolo[2,3-b]pyridine is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms may include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic processes contributes to its antimycobacterial effects.
Data Summary Table
| Activity Type | Compound Derivative | IC50/MIC Values | Target/Mechanism |
|---|---|---|---|
| Anticancer | Various derivatives | Low micromolar (e.g., <10 µM) | Kinase inhibition |
| Antimycobacterial | Selected esters | MIC < 0.15 µM | Inhibition of M. tuberculosis growth |
| General Cytotoxicity | Multiple derivatives | IC50 values < 10 µM | Cytotoxic effects on cancer cell lines |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent position and nature. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl and carboxylic acid derivatives (e.g., 3-(benzenesulfonyl)-, 2-carboxylic acid) exhibit improved aqueous solubility but face challenges in cell permeability .
- Ligand Efficiency : The 1-(cyclopropylmethyl) derivative demonstrates high ligand efficiency (LE > 0.45), a critical metric for drug-likeness, outperforming bulkier analogues .
Preparation Methods
Starting Materials and Core Formation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically begins with pyridine or pyrrole precursors. The pyrrolo[2,3-b]pyridine core is constructed through cyclization reactions that fuse the pyrrole ring onto the pyridine framework. This step often involves the formation of the heterocyclic system under controlled conditions, such as heating with appropriate reagents or catalysts.
Introduction of the Cyclopropylmethyl Group
The 1-(cyclopropylmethyl) substituent is commonly introduced via alkylation of the nitrogen atom on the pyrrolo[2,3-b]pyridine core. This alkylation can be achieved by reacting the core heterocycle with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions, facilitating nucleophilic substitution at the nitrogen site.
Detailed Preparation Methods
Multi-Step Organic Synthesis
Step 1: Core Synthesis
The pyrrolo[2,3-b]pyridine scaffold is synthesized by cyclization of suitably substituted pyridine derivatives. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine can be prepared via a one-pot N-methylation/iodination reaction followed by cross-coupling, as demonstrated in related pyrrolopyridine syntheses.Step 2: Alkylation
The nitrogen atom of the pyrrolo[2,3-b]pyridine is alkylated using cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to yield pure 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.
Example Synthesis Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyridine derivative + cyclization agent | Pyrrolo[2,3-b]pyridine core formation |
| 2 | Alkylation | Cyclopropylmethyl bromide, base, solvent | N-alkylated product formation |
| 3 | Purification | Recrystallization or chromatography | Pure 1-(cyclopropylmethyl)-pyrrolo[2,3-b]pyridine |
Research Outcomes and Optimization
Yield and Purity
- The alkylation step is critical for yield optimization. Using an excess of cyclopropylmethyl halide and a strong base improves conversion rates to the desired N-alkylated product.
- Purification by recrystallization from solvents such as ethanol or ethyl acetate provides high-purity material suitable for medicinal chemistry applications.
Alternative Synthetic Routes
- Halogenated analogs such as 5-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine are synthesized similarly but include additional halogenation steps before or after alkylation.
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) may be employed for further functionalization of the core, enhancing synthetic versatility.
Comparative Table of Related Compounds and Preparation Highlights
Summary of Key Research Findings
- The alkylation method is the most direct and widely used approach to prepare 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine, providing good yields and purity suitable for further biological evaluation.
- Related compounds with additional substituents (e.g., bromine, sulfonyl groups) are synthesized through multi-step sequences involving halogenation, sulfonylation, and cross-coupling reactions, expanding the chemical space for medicinal chemistry.
- Optimization of reaction conditions, including choice of base, solvent, and temperature, is essential for maximizing yield and minimizing by-products.
- The compound and its derivatives show promise as kinase inhibitors, with potential applications in oncology and other therapeutic areas, motivating continued synthetic development.
Q & A
Q. What are the established synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine derivatives, and how is the cyclopropylmethyl group introduced?
The core 1H-Pyrrolo[2,3-b]pyridine structure is typically synthesized via condensation reactions followed by functionalization. For example, alkylation at the N1 position can be achieved using NaH as a base and alkyl halides like methyl iodide in THF at 0°C to room temperature . To introduce the cyclopropylmethyl group, a similar alkylation strategy is employed: reacting the pyrrolopyridine core with cyclopropylmethyl bromide under basic conditions (e.g., KOH with Bu4N+HSO4− as a phase-transfer catalyst) . Post-synthetic modifications, such as Suzuki-Miyaura coupling with boronic acids, enable further diversification of the scaffold .
Q. How is the structural integrity of 1-(cyclopropylmethyl)-1H-Pyrrolo[2,3-b]pyridine validated in synthetic studies?
Structural confirmation involves a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and cyclopropane ring integrity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray crystallography (if crystals are obtainable) for unambiguous assignment of regiochemistry . For example, the InChI key provided for related derivatives (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine) ensures precise structural reproducibility .
Advanced Research Questions
Q. What strategies enhance the kinase inhibitory activity of 1H-Pyrrolo[2,3-b]pyridine derivatives against FGFRs?
Structure-activity relationship (SAR) studies highlight critical modifications:
- Substitution at the 5-position : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl groups) improves interactions with the FGFR1 hinge region (e.g., residue G485) .
- Hydrophobic pocket optimization : Larger substituents like methoxyphenyl or nicotinoyl fragments enhance binding in the hydrophobic cleft, as seen in compound 4h (FGFR1 IC50 = 7 nM) .
- Molecular docking : Computational models guide substituent placement to maximize interactions, such as hydrogen bonding with D641 in FGFR1 .
Q. How can researchers reconcile discrepancies in biological activity data across studies involving 1H-Pyrrolo[2,3-b]pyridine derivatives?
Contradictions often arise from variations in:
- Substituent regiochemistry : For example, 3-nitro vs. 5-trifluoromethyl groups may target different kinases (FGFR vs. dopamine D4 receptors) .
- Assay conditions : Differences in cell lines (e.g., 4T1 breast cancer vs. neuronal models) or IC50 measurement protocols can skew results. Standardized panels (e.g., Eurofins KinaseProfiler) are recommended for cross-study comparisons .
- Metabolic stability : Derivatives with low molecular weight (e.g., compound 4h, MW < 400 Da) may exhibit better membrane permeability, altering observed activity .
Q. What computational methods predict the binding modes of 1H-Pyrrolo[2,3-b]pyridine derivatives with protein targets?
- Molecular docking (AutoDock Vina, Glide) : Used to simulate interactions between the pyrrolopyridine core and kinase hinge regions (e.g., FGFR1 ATP-binding pocket) .
- Molecular dynamics (MD) simulations : Assess binding stability over time, particularly for cyclopropane-containing derivatives, which may induce conformational strain .
- Free-energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., cyclopropylmethyl vs. benzyl groups) on binding affinity .
Methodological Considerations
- Synthetic protocols should prioritize regioselective alkylation and cross-coupling reactions to avoid byproducts .
- Biological assays must include positive controls (e.g., approved FGFR inhibitors like Erdafitinib) to contextualize activity data .
- Data interpretation should account for substituent electronic effects (e.g., electron-withdrawing groups at the 3-position may reduce metabolic degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
